

Unveiling Nature's Alternative Sources of 3'-Galactosyllactose Beyond Human Milk

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Galactosyllactose

Cat. No.: B8462677

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3'-Galactosyllactose (3'-GL), a significant trisaccharide and a member of the human milk oligosaccharides (HMOs), is renowned for its prebiotic activity and its role in infant health. While human milk is the primary and most well-known source, the growing interest in the therapeutic potential of 3'-GL has spurred research into alternative natural sources. This technical guide provides an in-depth exploration of the natural occurrences of 3'-GL outside of human milk, with a primary focus on goat milk and commercially produced galactooligosaccharides (GOS). It offers a comprehensive overview of the quantitative data, detailed experimental protocols for extraction, synthesis, and analysis, and visual representations of the biosynthetic pathways and experimental workflows to support researchers, scientists, and drug development professionals in this burgeoning field.

Introduction

3'-Galactosyllactose (β -D-Galp-(1 \rightarrow 3)- β -D-Galp-(1 \rightarrow 4)-D-Glcp) is a trisaccharide that has garnered considerable attention for its biological activities, including its role as a prebiotic, an anti-inflammatory agent, and a modulator of the gut microbiome.^{[1][2]} Historically, human milk has been the exclusive focus for 3'-GL research. However, the logistical and ethical challenges associated with sourcing human milk for large-scale production necessitate the exploration of alternative, sustainable sources. This guide delves into the most promising natural and bio-

engineered sources of 3'-GL, providing the technical details necessary for its study and application.

Natural Sources of 3'-Galactosyllactose

Beyond human milk, 3'-GL has been identified and quantified in other mammalian milk and can be produced through enzymatic synthesis, making it commercially available as a component of galactooligosaccharides (GOS).

Goat Milk: A Promising Mammalian Source

Goat milk has emerged as a significant natural source of a diverse array of oligosaccharides, including 3'-GL.^{[3][4]} The concentration of 3'-GL in goat milk varies depending on the lactation stage, with the highest levels generally found in early milk.

Data Presentation: Quantitative Analysis of **3'-Galactosyllactose** in Goat Milk

The following table summarizes the quantitative data for **β3'-Galactosyllactose** in goat milk across different lactation stages, as reported in scientific literature.

Lactation Stage	Concentration of β3'-Galactosyllactose (mg/L)	Reference
Colostrum	32.3	[5]
Transitional Milk	Lower than colostrum	[5]
Mature Milk	Lower than transitional milk	[5]

Note: The concentration of other galactosyllactose isomers, such as α3'-GL, also varies significantly with lactation, with α3'-GL being more abundant in transitional and mature goat milk.^[5]

Galactooligosaccharides (GOS): A Commercial Source

Galactooligosaccharides (GOS) are produced enzymatically from lactose and are widely used as prebiotic ingredients in infant formulas and functional foods.^[6] GOS is a complex mixture of oligosaccharides, with 3'-GL being one of the key components.^{[1][6]} The exact concentration of

3'-GL in commercial GOS products can vary depending on the manufacturing process and the enzyme used.

Data Presentation: **3'-Galactosyllactose** Content in a Commercial GOS Product

This table provides an example of the galactosyllactose isomer distribution in a commercial GOS product.

Galactosyllactose Isomer	Percentage of Total GOS (%)	Reference
β-3'-galactosyllactose	Present in the mixture	[7]
β-4'-galactosyllactose	Present in the mixture	[7]
β-6'-galactosyllactose	Present in the mixture	[7]

Note: The relative abundance of different GOS isomers, including 3'-GL, can be influenced by the source of the β-galactosidase enzyme and the reaction conditions.[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of **3'-Galactosyllactose**.

Extraction and Purification of 3'-Galactosyllactose from Goat Milk

The isolation of 3'-GL from goat milk involves a multi-step process to remove fats, proteins, and other interfering substances.

Protocol:

- Defatting: Centrifuge fresh goat milk at 4,000 x g for 30 minutes at 4°C to separate the cream layer. Collect the skim milk.
- Protein Precipitation: Add ethanol to the skim milk to a final concentration of 50% (v/v) and incubate at 4°C for 2 hours to precipitate the proteins. Centrifuge at 10,000 x g for 30

minutes at 4°C and collect the supernatant.

- Lactose Removal: Concentrate the supernatant by rotary evaporation. The high concentration of lactose will lead to its crystallization upon cooling. Remove the lactose crystals by filtration.
- Solid-Phase Extraction (SPE): Utilize a graphitized carbon cartridge to separate the oligosaccharides from the remaining monosaccharides and other small molecules.
 - Conditioning: Wash the cartridge with 80% acetonitrile in 0.1% trifluoroacetic acid (TFA), followed by water.
 - Sample Loading: Load the lactose-depleted sample onto the cartridge.
 - Washing: Wash the cartridge with water to remove salts and monosaccharides.
 - Elution: Elute the oligosaccharides with a gradient of acetonitrile in water (e.g., 20-50%).
- Chromatographic Separation: Further purify 3'-GL from other oligosaccharide isomers using high-performance liquid chromatography (HPLC) with a porous graphitic carbon (PGC) or amino-functionalized silica column.

Enzymatic Synthesis of 3'-Galactosyllactose

3'-GL is a major component of GOS, which is produced through the transgalactosylation activity of the enzyme β -galactosidase using lactose as a substrate.

Protocol:

- Substrate Preparation: Prepare a concentrated solution of lactose (e.g., 30-50% w/v) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5).
- Enzyme Addition: Add β -galactosidase from a source known to favor the formation of $\beta(1 \rightarrow 3)$ linkages (e.g., *Aspergillus oryzae*) to the lactose solution. The enzyme concentration will need to be optimized based on the specific activity of the enzyme preparation.
- Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-60°C) with gentle agitation for a predetermined time (e.g., 2-24 hours). The

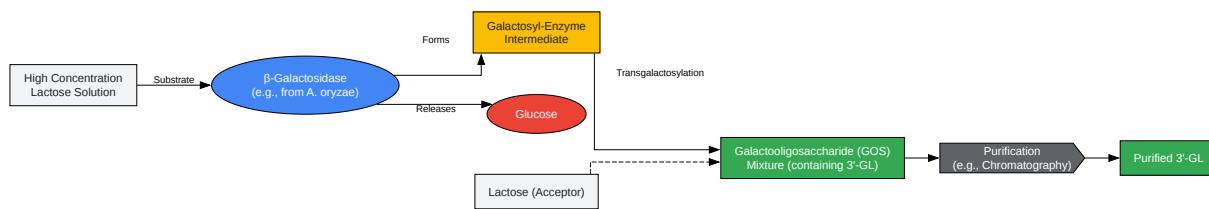
reaction time will influence the yield and composition of the GOS mixture.

- Enzyme Inactivation: Stop the reaction by heat inactivation of the enzyme (e.g., heating at 90°C for 10 minutes).
- Purification: The resulting GOS mixture, containing 3'-GL, can be purified to remove unreacted lactose, glucose, and galactose using techniques such as nanofiltration or chromatography as described in the extraction protocol.

Quantification of 3'-Galactosyllactose by HPLC-RID

High-performance liquid chromatography with a refractive index detector (HPLC-RID) is a common method for the quantification of non-chromophoric sugars like 3'-GL.

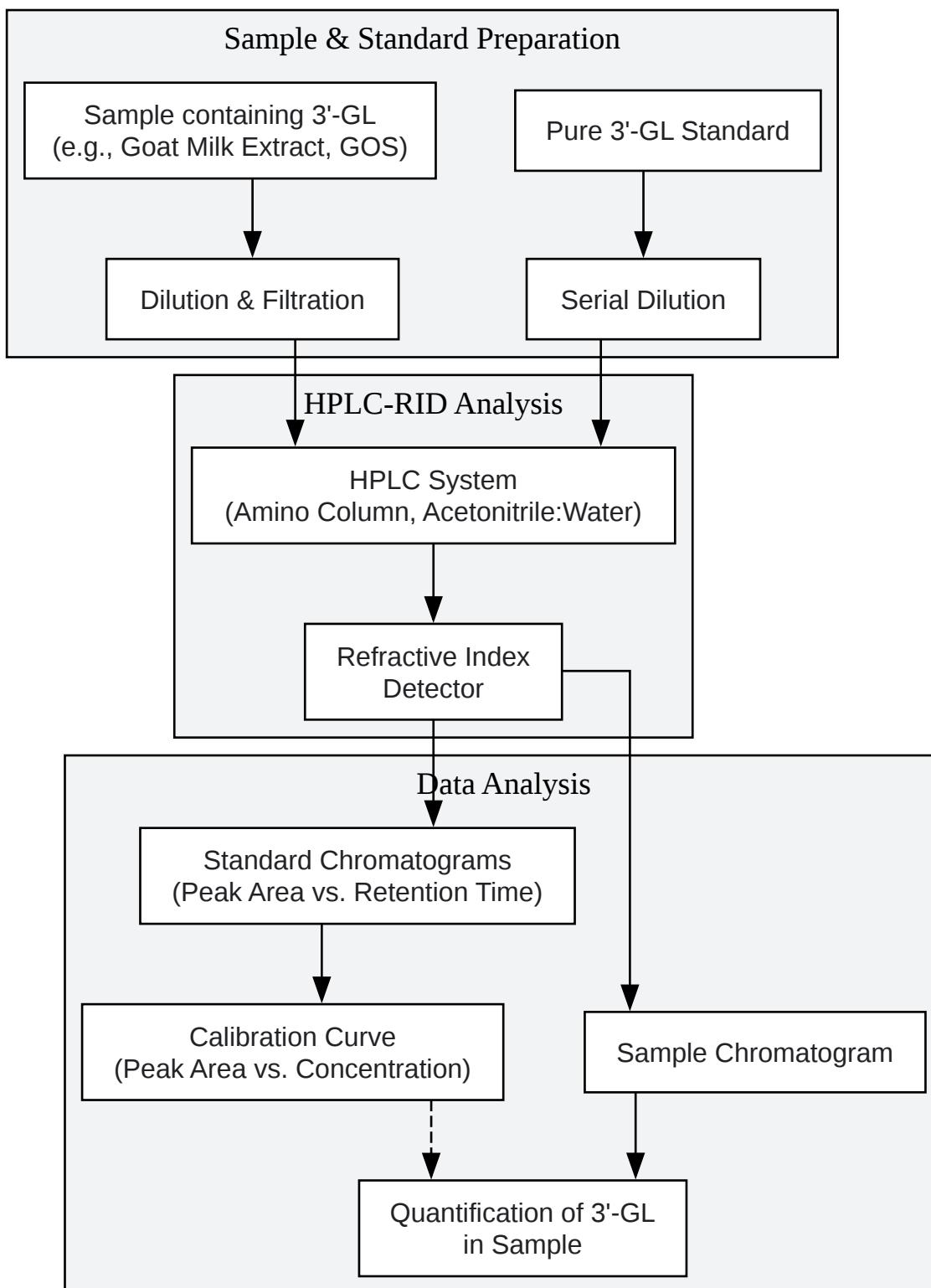
Protocol:


- Sample Preparation: Dilute the sample containing 3'-GL in the mobile phase. If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering substances.
- Chromatographic Conditions:
 - Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm).
 - Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).[9][10]
 - Flow Rate: 1.0 mL/min.[10]
 - Column Temperature: 30-40°C.
 - Detector: Refractive Index Detector (RID).
- Standard Curve: Prepare a series of standard solutions of pure 3'-GL of known concentrations. Inject the standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.
- Quantification: Inject the prepared sample into the HPLC system. Identify the 3'-GL peak based on its retention time compared to the standard. Quantify the amount of 3'-GL in the

sample using the calibration curve.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to **3'-Galactosyllactose**.


Biosynthesis of 3'-Galactosyllactose via Enzymatic Transgalactosylation

[Click to download full resolution via product page](#)

Caption: Enzymatic synthesis of 3'-GL via transgalactosylation.

Experimental Workflow for Quantification of 3'-GL by HPLC-RID

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.rug.nl [pure.rug.nl]
- 3. Multi-Enzymatic Cascade One-Pot Biosynthesis of 3'-Sialyllactose Using Engineered *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of the Effects of Commercial Prebiotic GOS and FOS Products on Human Colonic Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative and quantitative mass spectrometry comparison of characteristic galactosyl lactose isomers from goat milk at different lactation stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - Organic & Biomolecular Chemistry (RSC Publishing)
DOI:10.1039/D3OB02069J [pubs.rsc.org]
- 7. Touching the High Complexity of Prebiotic Vivinal Galacto-oligosaccharides Using Porous Graphitic Carbon Ultra-High-Performance Liquid Chromatography Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nature and biosynthesis of galacto-oligosaccharides related to oligosaccharides in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose... [ouci.dntb.gov.ua]
- 10. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling Nature's Alternative Sources of 3'-Galactosyllactose Beyond Human Milk]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8462677#natural-sources-of-3-galactosyllactose-besides-human-milk>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com